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Compound of Interest

Compound Name: BAY1217389

Cat. No.: B605921

A Comparative Guide to Mps1 Inhibitors: BAY1217389 versus BAY 1161909

This guide provides a detailed comparison of two selective Monopolar Spindle 1 (Mps1) kinase
inhibitors, BAY1217389 and BAY 1161909, for researchers, scientists, and drug development
professionals. The information presented is based on preclinical data, offering insights into their
biochemical and cellular activity, selectivity, and in vivo efficacy.

Introduction to Mps1 Inhibition

Monopolar Spindle 1 (Mps1l), also known as TTK, is a serine/threonine kinase that plays a
crucial role in the spindle assembly checkpoint (SAC), a key surveillance mechanism ensuring
accurate chromosome segregation during mitosis.[1][2] Inhibition of Mps1 kinase activity leads
to the inactivation of the SAC, causing cells to exit mitosis prematurely, even with improperly
attached chromosomes.[1][3] This results in aneuploidy, multinucleation, and ultimately, mitotic
catastrophe-induced cell death, making Mps1 an attractive target for cancer therapy.[1][3][4]
BAY1217389 and BAY 1161909 are two potent and selective Mps1 inhibitors developed to
exploit this therapeutic strategy.[1][5]

Data Presentation

The following tables summarize the quantitative data for BAY1217389 and BAY 1161909,
facilitating a direct comparison of their performance.

Table 1: Biochemical and Cellular Activity
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Parameter BAY1217389

BAY 1161909

Reference

Biochemical IC50
(Mps1)

0.63 £ 0.27 nmol/L

< 1 nmol/L

[6]7]

6.7 nmol/L (range 3 to
>300 nmol/L)

Median Cellular IC50

160 nmol/L (range 32
to >3,000 nmol/L)

[1]

Table 2: Selectivity Profile (Kinases inhibited between

100 and 1,000 nmol/l)

Kinase Family BAY1217389

BAY 1161909

Reference

CLK1, CLK2, CLK4,
LATS1, MAK,
MAPKAP2, p38p,
PRKD1, RPS6KA5

Serine/Threonine

Kinases

Not explicitly detailed
in the provided search

results.

[8]

Tyrosine Kinases MERTK, PDGFRa

Not explicitly detailed
in the provided search

results.

[8]

CMGC Group JNK1, JNK2, INK3

Not explicitly detailed
in the provided search

results.

[8]

Other PIP5K1C

Not explicitly detailed
in the provided search

results.

[8]

Note: BAY1217389
was also found to bind
to PDGFRp (<10
nmol/L) and Kit
(between 10 and 100
nmol/L).[8]

Table 3: In Vivo Efficacy in Xenograft Models
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Xenograft Model

Treatment

Efficacy Reference

A2780cis (cisplatin-

resistant ovarian)

BAY 1161909

(monotherapy)

Moderate antitumor

. [1]
efficacy (T/C 0.43)

MAXF 1384 (patient-
derived triple-negative

breast cancer)

BAY 1161909 +

Paclitaxel

Complete tumor

[1]

remission

T/C:
Treatment/Control

tumor volume ratio.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mps1 Kinase Inhibition Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the inhibition of recombinant human Mps1 kinase.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by

Mps1. A europium-labeled anti-phospho-antibody binds to the phosphorylated peptide, bringing

it in proximity to a streptavidin-allophycocyanin (APC) conjugate that binds to the biotin moiety.

This results in a FRET signal that is proportional to the kinase activity.

Protocol:

¢ Pre-incubate the test compound (BAY1217389 or BAY 1161909) with recombinant human
Mps1 kinase for 15 minutes in an assay buffer.[9]

« Initiate the kinase reaction by adding the biotinylated peptide substrate (Biotin-Ahx-
PWDPDDADITEILG-NH2) and ATP (at a concentration of 10 uM).[9]

» Allow the reaction to proceed for a defined period at room temperature.

o Stop the reaction by adding EDTA.
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Add the detection reagents: europium-labeled anti-phospho-antibody and streptavidin-APC.

Incubate for 1 hour at room temperature to allow for the development of the FRET signal.

Measure the TR-FRET signal using a suitable plate reader.

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (Crystal Violet Staining)

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.

Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount
of dye retained is proportional to the number of viable cells.

Protocol:

o Seed cells in 96-well plates at a density of 1,000 to 5,000 cells per well and allow them to
adhere for 24 hours.[8][9]

o Treat the cells with serial dilutions of the compounds (BAY1217389 or BAY 1161909) in
quadruplicates.[8][9]

¢ Incubate the plates for 96 hours.[8][9]
e Remove the culture medium and wash the cells gently with water.[6]

» Fix the adherent cells with a solution like glutaraldehyde and then stain with a 0.5% crystal
violet solution for 20 minutes at room temperature.[8][9]

o Wash the plates to remove excess stain and allow them to air dry.[6]
e Solubilize the bound dye with a solvent such as methanol or 10% acetic acid.[6]
e Measure the absorbance at 570 nm using a plate reader.[6]

o Calculate the IC50 values using a 4-parameter fit.[9]
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In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of the inhibitors in animal models.

Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the
drug on tumor growth is monitored over time.

Protocol:

e Implant human tumor cells (e.g., A2780cis) subcutaneously into female athymic NMRI nu/nu
mice.[9]

e Once tumors reach a palpable size (e.g., 20-40 mm?), randomize the animals into treatment
and control groups.[9]

o Administer the compounds (BAY1217389 or BAY 1161909) orally, typically in an intermittent
dosing schedule (e.g., 2 days on/5 days off).[1]

e For combination studies, administer paclitaxel intravenously.[1]

e Measure tumor volume regularly using calipers.

e Monitor animal body weight as an indicator of toxicity.

o At the end of the study, calculate the T/C ratio to assess efficacy.

Mandatory Visualization
Mps1 Signaling Pathway in Mitosis
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Caption: Mps1 kinase signaling at the unattached kinetochore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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